molecular formula C9H7NO2 B3245893 3-Hydroxy-1H-indole-2-carbaldehyde CAS No. 172984-51-9

3-Hydroxy-1H-indole-2-carbaldehyde

Cat. No.: B3245893
CAS No.: 172984-51-9
M. Wt: 161.16 g/mol
InChI Key: NELMWYZLBXRYSV-UHFFFAOYSA-N
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Description

3-Hydroxy-1H-indole-2-carbaldehyde is a significant compound in the realm of organic chemistry. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as medicine, biology, and industry. The indole nucleus is a prevalent structure in many natural products and pharmaceuticals, making compounds like this compound valuable for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group at the 2-position of the indole ring. The hydroxyl group at the 3-position can be introduced through subsequent hydroxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-1H-indole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exhibiting anticancer or antimicrobial activities .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its hydroxyl and aldehyde groups enable diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields .

Properties

IUPAC Name

3-hydroxy-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10-8/h1-5,10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELMWYZLBXRYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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